(S)-4-(oxiran-2-ylmethyl)morpholine
Overview
Description
(S)-4-(oxiran-2-ylmethyl)morpholine is a useful research compound. Its molecular formula is C7H13NO2 and its molecular weight is 143.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Green Polymerization
(S)-4-(Oxiran-2-ylmethyl)morpholine (OMM) has been utilized in green polymerization processes. A study reported the synthesis of OMM through the reaction of morpholine with epichlorohydrine, followed by treatment with sodium hydroxide. Its polymerization was conducted in bulk using an activated smectite clay catalyst, known as Maghnite-H+ (Mag-H+), as a proton source. The resultant polymers were characterized by various spectroscopic techniques, demonstrating the potential of OMM in eco-friendly polymer production (Seghier & Belbachir, 2016).
Organic Synthesis
OMM has also found applications in the synthesis of sulfur-containing propan-2-ols and functionally substituted butan-4-olides. These compounds were prepared through reactions involving OMM and demonstrated the versatility of OMM in the synthesis of novel organic molecules (Mesropyan et al., 2009; Mesropyan et al., 2010).
Crystallography and Drug Precursors
The crystallization features of an OMM-based chiral drug precursor for timolol were extensively studied, showcasing OMM's role in the development of chiral pharmaceuticals. This research highlighted the unique crystallographic properties and solid-state behaviors of OMM derivatives, contributing to the understanding of drug precursor characteristics (Bredikhin et al., 2014).
Antimicrobial and Antibacterial Properties
An OMM derivative was synthesized and evaluated for its antibacterial activity and DNA cleavage potential. This study emphasized the importance of the 1,2,5-thiadiazole moiety and suggested the potential for developing more effective analogs for medical applications, highlighting OMM's role in antimicrobial research (Mali et al., 2019).
Synthesis of Enantiopure Morpholines
Research has been conducted on the synthesis of enantiopure morpholines using OMM, demonstrating its utility in producing morpholine derivatives with potential applications in pharmaceuticals. These studies illustrate the synthetic versatility of OMM and its importance in generating structurally complex and biologically relevant compounds (Foschi et al., 2017; Penso et al., 2008).
Mechanism of Action
Target of Action
A related compound, 5-bromoindirubin 3’-(o-oxiran-2-ylmethyl)oxime, has been reported to inhibit cell cycle-related kinases such as cyclin-dependent kinases and glycogen synthase kinase-3β . These kinases play crucial roles in cell cycle regulation and cellular signaling.
Mode of Action
It can be inferred from related compounds that it may interact with its targets, potentially inhibiting their activity and leading to changes in cellular processes .
Biochemical Pathways
Given the potential targets, it may affect pathways related to cell cycle regulation and cellular signaling .
Pharmacokinetics
A related compound, 5-bromoindirubin 3’-(o-oxiran-2-ylmethyl)oxime, has been reported to be a poor substrate and a suicide inhibitor for epoxide hydrolase, an enzyme primarily responsible for its metabolism . This suggests that the compound may have unique pharmacokinetic properties that impact its bioavailability.
Result of Action
Related compounds have been reported to suppress cancer cell growth , suggesting potential cytotoxic effects.
Action Environment
It’s worth noting that the efficacy of related compounds has been reported to be influenced by the presence of certain enzymes, such as epoxide hydrolase .
Properties
IUPAC Name |
4-[[(2S)-oxiran-2-yl]methyl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-3-9-4-2-8(1)5-7-6-10-7/h7H,1-6H2/t7-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWQCCPQBCHJBZ-ZETCQYMHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C[C@H]2CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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